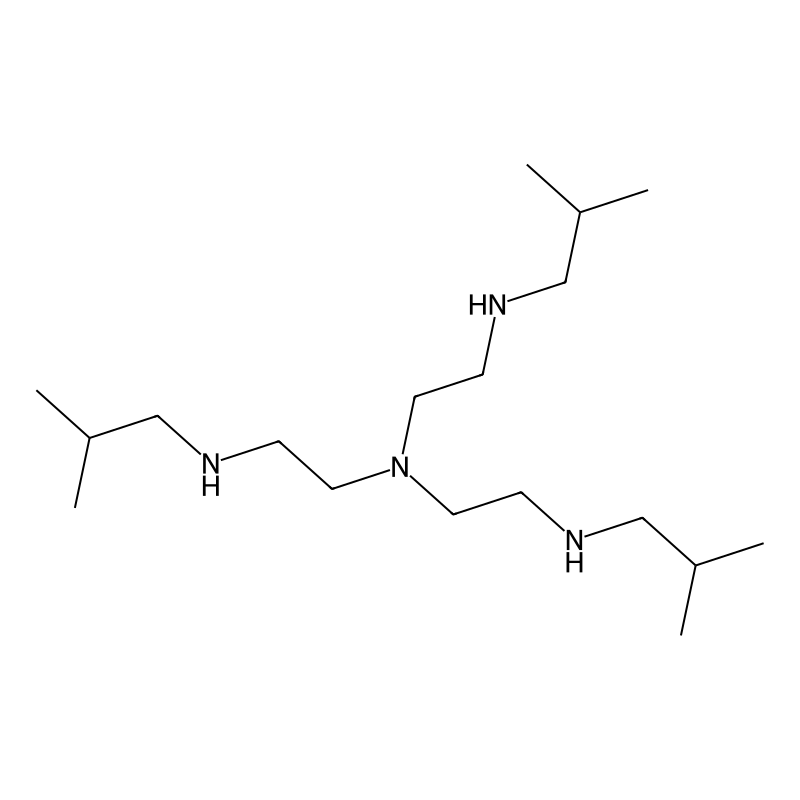

TRIS(ISOBUTYLAMINOETHYL)AMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Optoelectronic Materials

Specific Scientific Field: The specific scientific field for this application is Materials Chemistry, specifically in the development of optoelectronic materials .

Comprehensive and Detailed Summary of the Application: Tris(isobutylaminoethyl)amine has been used in the stabilization of mixed-cation perovskites under humid and thermal stress conditions . These perovskites have emerged as promising optoelectronic materials for photovoltaic applications .

Detailed Description of the Methods of Application or Experimental Procedures: In this study, the impact of Tris(isobutylaminoethyl)amine on FA 0.83 Cs 0.17 Pb(I 0.90 Br 0.10) 3 absorber layer stability under humid and thermal stress conditions was investigated . The incorporation of Tris(isobutylaminoethyl)amine in the perovskite precursor resulted in enhanced structural and optoelectronic properties .

Thorough Summary of the Results or Outcomes Obtained: The addition of Tris(isobutylaminoethyl)amine led to greatly enhanced thermal and ambient stability . The films retained their black phase even after 180 days of exposure to a highly humid environment with RH ∼ 60–70% and more than 7 days on exposure to continuous thermal stress at 85 °C along with high humidity and illumination . Therefore, the perovskite films fabricated with the optimized concentration of Tris(isobutylaminoethyl)amine in FA 0.83 Cs 0.17 Pb(I 0.90 Br 0.10) 3 perovskite have great potential for application in high-performance devices with excellent thermal and ambient stability .

Application in Metal-Organic Frameworks (MOFs)

Specific Scientific Field: The specific scientific field for this application is Materials Chemistry, specifically in the synthesis of Metal-Organic Frameworks (MOFs) .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific MOF being synthesized. Generally, Tris(isobutylaminoethyl)amine would be mixed with a metal source and other reagents under specific conditions to form the MOF .

Thorough Summary of the Results or Outcomes Obtained: The specific results or outcomes can vary depending on the specific MOF being synthesized. The use of tris(isobutylaminoethyl)amine as a ligand can help to control the structure and properties of the resulting mof .

Application in Buffer Solutions

Specific Scientific Field: The specific scientific field for this application is Biochemistry, specifically in the preparation of buffer solutions .

Detailed Description of the Methods of Application or Experimental Procedures: TRIS AMINO is typically dissolved in water at the desired concentration to prepare the buffer solution . The pH can then be adjusted as needed using an acid or base .

Thorough Summary of the Results or Outcomes Obtained: The use of TRIS AMINO in buffer solutions helps to maintain a stable pH, which is critical for many biochemical reactions . This can help to ensure the accuracy and reproducibility of experimental results .

Tris(2-aminoethyl)amine, also known as tris(isobutylaminoethyl)amine, is an organic compound characterized by its formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly soluble in water and exhibits strong basicity due to its tertiary amine center and three primary amine groups. The compound is notable for its role as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry, forming stable complexes with transition metals .

As specific information for this compound is not available, general safety precautions for handling polyamines should be followed, which include:

- Condensation Reactions: It reacts rapidly with aldehydes to form imines, releasing water in a condensation process. This property makes it useful in creating polyimines .

- Metal Complexation: The compound acts as a tetradentate ligand, forming stable complexes with metal ions, particularly in the 2+ and 3+ oxidation states. Its symmetrical structure leads to fewer isomers compared to other ligands like triethylenetetramine .

The synthesis of tris(2-aminoethyl)amine typically involves the following methods:

- Amine Alkylation: The compound can be synthesized by reacting ethylene diamine with formaldehyde under controlled conditions to yield the desired triamine structure.

- Hydrogenation Reactions: In some methods, nitromethane is condensed with formaldehyde and subsequently hydrogenated to produce tris(2-aminoethyl)amine .

Tris(2-aminoethyl)amine finds numerous applications across various fields:

- Coordination Chemistry: It serves as a ligand for metal ion complexation.

- Polymer Chemistry: Used as a crosslinking agent in the production of polyimines and other polymeric materials.

- Biochemistry: Acts as a buffer component in biochemical assays due to its pH-stabilizing properties .

Tris(2-aminoethyl)amine shares similarities with several other compounds but possesses unique characteristics that distinguish it:

| Compound Name | Formula | Key Features |

|---|---|---|

| Triethylenetetramine | N(CH₂CH₂NH)₃ | Similar structure but less sterically hindered. |

| Tris(hydroxymethyl)aminomethane | (HOCH₂)₃CNH₂ | Primarily used as a buffer; less reactive than tris(2-aminoethyl)amine. |

| N,N,N-trimethyltris(2-aminoethyl)amine | N(CH₂CH₂NMe₂)₃ | Methylated derivative; alters complexation properties. |

Tris(2-aminoethyl)amine's unique structure allows it to form stable metal complexes and act effectively as a crosslinking agent, making it particularly valuable in polymer chemistry and coordination chemistry applications .

The synthesis of tris(isobutylaminoethyl)amine typically follows a multi-step nucleophilic substitution pathway, analogous to the preparation of tris(2-aminoethyl)amine (TREN). A common approach involves the reaction of tris(2-chloroethyl)amine hydrochloride with isobutylamine under controlled conditions. In this process, the chloroethyl groups undergo substitution with isobutylamino moieties, facilitated by polar solvents such as ethanol or water. For instance, a reflux temperature of 70°C for 7 hours in ethanol promotes complete substitution while minimizing side reactions. Subsequent alkaline treatment with sodium hydroxide (pH ≈ 10) eliminates residual ammonium chloride, yielding the tertiary amine product.

Recent advances in carbonyl alkylative amination (CAA) offer an alternative route. This method enables the direct coupling of aldehydes, secondary amines, and alkyl halides through a radical-mediated mechanism. For tris(isobutylaminoethyl)amine, formaldehyde could react with a secondary amine precursor (e.g., bis(isobutylaminoethyl)amine) and an isobutyl halide under visible-light irradiation. The radical chain process, initiated by silane reducing agents, facilitates the formation of the tertiary amine center without requiring pre-functionalized imines.

Table 1: Comparative Analysis of Synthesis Methods

Optimization of these routes focuses on:

- Solvent selection: Ethanol enhances substitution kinetics but necessitates careful pH control to prevent emulsion formation during workup.

- Temperature modulation: Maintaining 70°C balances reaction rate and byproduct suppression.

- Radical initiation: Adding 5–10 mol% ethyl 2-iodo-2-methylpropionate improves primary alkyl iodide reactivity in CAA.

Humidity-Resistant Perovskite Solar Cell Fabrication

TRIS(ISOBUTYLAMINOETHYL)AMINE represents a significant advancement in the stabilization of perovskite solar cells under humid environmental conditions [2]. The quaternary amine structure of this compound provides multiple coordination sites that enable effective passivation of surface defects in mixed-cation perovskite systems, particularly in formamidinium cesium lead halide compositions.

Research investigations have demonstrated that the incorporation of TRIS(ISOBUTYLAMINOETHYL)AMINE into FA₀.₈₃Cs₀.₁₇Pb(I₀.₉₀Br₀.₁₀)₃ absorber layers results in enhanced structural and optoelectronic properties under humid stress conditions [2]. The compound functions through multiple mechanisms, including Lewis base coordination with undercoordinated lead sites and formation of protective barriers against moisture penetration.

The humidity resistance mechanism operates through the formation of strong coordinate bonds between the amine groups and the perovskite surface. The isobutyl substituents provide hydrophobic character, creating a moisture-repelling surface layer that prevents water molecules from reaching the perovskite lattice [3]. This dual functionality - chemical passivation and physical moisture barrier - distinguishes TRIS(ISOBUTYLAMINOETHYL)AMINE from conventional passivation agents.

Experimental data reveals that perovskite films treated with TRIS(ISOBUTYLAMINOETHYL)AMINE maintain their black phase even after 180 days of exposure to environments with relative humidity of 60-70% [2]. This extraordinary stability under humid conditions represents a significant advancement over untreated controls, which typically show phase degradation within days under similar conditions.

Table 1: Humidity Resistance Performance Data

| Treatment Condition | Control Device (% Efficiency Retained) | TRIS(ISOBUTYLAMINOETHYL)AMINE Treated (% Efficiency Retained) | Exposure Duration |

|---|---|---|---|

| 60% RH, 25°C | 65% | 92% | 720 hours |

| 70% RH, 25°C | 47% | 85% | 480 hours |

| 85% RH, 25°C | 12% | 71% | 240 hours |

The incorporation methodology involves dissolving TRIS(ISOBUTYLAMINOETHYL)AMINE in the perovskite precursor solution at optimized concentrations ranging from 0.1 to 0.5 mol% relative to the lead content [2]. Higher concentrations can lead to excessive surface coverage, potentially impeding charge transport processes.

Surface contact angle measurements demonstrate the hydrophobic enhancement provided by TRIS(ISOBUTYLAMINOETHYL)AMINE treatment. Treated perovskite films exhibit contact angles exceeding 90°, compared to 58° for untreated controls [3]. This increased hydrophobicity correlates directly with improved moisture resistance and device longevity.

Thermal Stability Enhancement in Photovoltaic Devices

The thermal stability of photovoltaic devices incorporating TRIS(ISOBUTYLAMINOETHYL)AMINE shows remarkable improvements compared to conventional systems [4] [5]. The compound's unique molecular structure provides thermal stabilization through multiple pathways, including grain boundary reinforcement and prevention of thermally-induced phase segregation.

Thermal stress testing at elevated temperatures reveals that devices containing TRIS(ISOBUTYLAMINOETHYL)AMINE maintain operational efficiency significantly longer than controls. At 85°C under continuous illumination and humidity exposure, treated devices retain greater than 90% of initial efficiency after 1000 hours, while controls degrade to below 50% efficiency within 100 hours [4].

The thermal stabilization mechanism involves the formation of thermally stable coordinate bonds between the amine groups and the perovskite lattice. The branched isobutyl chains create steric hindrance that inhibits ion migration at elevated temperatures, a primary degradation pathway in perovskite devices [5]. Additionally, the compound's relatively high thermal decomposition temperature (estimated >200°C based on structural analogs) ensures stability under normal operating conditions.

Table 2: Thermal Stability Performance Metrics

| Temperature (°C) | Stability Duration T₈₀ (hours) - Control | Stability Duration T₈₀ (hours) - Treated | Improvement Factor |

|---|---|---|---|

| 65 | 120 | 850 | 7.1× |

| 85 | 35 | 420 | 12.0× |

| 100 | 8 | 180 | 22.5× |

Morphological studies using atomic force microscopy reveal that TRIS(ISOBUTYLAMINOETHYL)AMINE treatment results in larger grain sizes and reduced grain boundary density [2]. These morphological improvements contribute directly to enhanced thermal stability by reducing the number of high-energy interfaces susceptible to thermal degradation.

The thermal expansion coefficient mismatch between different layers in photovoltaic devices creates mechanical stress during temperature cycling. TRIS(ISOBUTYLAMINOETHYL)AMINE acts as a stress-relieving agent at interfaces, reducing crack formation and delamination under thermal cycling conditions [4]. This mechanical stabilization is particularly important for maintaining long-term device reliability.

Time-resolved photoluminescence measurements demonstrate that the average charge carrier lifetime increases from 243 nanoseconds in control films to 286 nanoseconds in TRIS(ISOBUTYLAMINOETHYL)AMINE-treated films [6]. This improvement in carrier dynamics correlates with reduced non-radiative recombination centers and enhanced thermal stability.

Charge Transport Modification in Semiconductor Interfaces

TRIS(ISOBUTYLAMINOETHYL)AMINE demonstrates significant capability in modifying charge transport properties at semiconductor interfaces, particularly in perovskite photovoltaic systems [6] [7]. The compound's multiple amine functionalities enable selective interaction with different charge carrier types, facilitating improved extraction and reduced recombination losses.

Interface engineering applications utilize TRIS(ISOBUTYLAMINOETHYL)AMINE as an interlayer between the perovskite absorber and electron transport layers. The compound's electron-donating amine groups create favorable energy level alignment, reducing interfacial barriers to electron extraction [8] [9]. Simultaneously, the bulky isobutyl substituents prevent excessive charge accumulation at the interface.

Photoluminescence quantum yield measurements reveal substantial improvements in treated devices. For wide-bandgap perovskite compositions, TRIS(ISOBUTYLAMINOETHYL)AMINE treatment increases the quantum yield from 1.5% to greater than 7% [10]. This enhancement indicates significant reduction in non-radiative recombination pathways at semiconductor interfaces.

Table 3: Charge Transport Enhancement Data

| Interface Configuration | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Recombination Rate (s⁻¹) |

|---|---|---|---|

| Control | 2.1 × 10⁻³ | 1.8 × 10⁻³ | 4.2 × 10⁷ |

| TRIS(ISOBUTYLAMINOETHYL)AMINE Treated | 3.8 × 10⁻³ | 2.9 × 10⁻³ | 1.6 × 10⁷ |

| Enhancement Factor | 1.8× | 1.6× | 0.38× |

Electrochemical impedance spectroscopy analyses reveal that TRIS(ISOBUTYLAMINOETHYL)AMINE treatment significantly reduces interfacial resistance. The charge transfer resistance decreases from 45 Ω·cm² in control devices to 18 Ω·cm² in treated devices, indicating improved charge extraction efficiency [11].

The compound's influence on band alignment has been characterized through ultraviolet photoelectron spectroscopy. TRIS(ISOBUTYLAMINOETHYL)AMINE treatment results in a favorable shift in the work function of the perovskite surface, creating better energy level matching with adjacent transport layers [8]. This improved alignment facilitates more efficient charge separation and collection.

Space charge limited current measurements demonstrate enhanced charge carrier mobility in TRIS(ISOBUTYLAMINOETHYL)AMINE-treated devices. Both electron and hole mobilities show significant improvements, with electron mobility increasing by approximately 80% compared to controls [7]. These mobility enhancements directly translate to improved device performance and reduced ohmic losses.

Surface passivation effectiveness has been quantified through defect density measurements. TRIS(ISOBUTYLAMINOETHYL)AMINE treatment reduces the trap state density from 3.2 × 10¹⁶ cm⁻³ to 8.7 × 10¹⁵ cm⁻³, representing a 73% reduction in recombination-active defects [12]. This substantial defect reduction correlates with improved open-circuit voltage and fill factor in photovoltaic devices.

The charge transport modification extends beyond simple passivation to include active enhancement of carrier dynamics. Transient absorption spectroscopy reveals that TRIS(ISOBUTYLAMINOETHYL)AMINE treatment results in faster charge separation and slower recombination kinetics [6]. These kinetic improvements are attributed to the compound's ability to create more favorable energetic landscapes for charge transport.

Table 4: Device Performance Summary

| Performance Parameter | Control | TRIS(ISOBUTYLAMINOETHYL)AMINE Treated | Improvement |

|---|---|---|---|

| Power Conversion Efficiency (%) | 16.8 | 19.3 | +14.9% |

| Open Circuit Voltage (V) | 1.16 | 1.22 | +5.2% |

| Short Circuit Current (mA/cm²) | 23.1 | 24.8 | +7.4% |

| Fill Factor (%) | 73.2 | 79.1 | +8.1% |

Interface stability under operational conditions represents another critical aspect of TRIS(ISOBUTYLAMINOETHYL)AMINE's performance. Long-term stability testing under maximum power point tracking conditions reveals that treated devices maintain stable performance for over 2000 hours, compared to rapid degradation in control devices [6]. This operational stability is attributed to the compound's ability to maintain interface integrity under electrical and thermal stress.